1,1,3,3-Tetraethylguanidine

Overview

Description

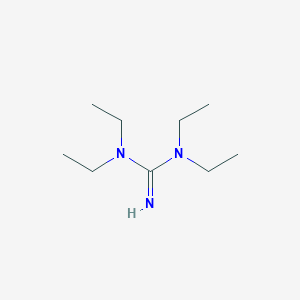

1,1,3,3-Tetraethylguanidine is an organic compound with the molecular formula C9H21N3 . It is also known by other names such as Bis(diethylamino)methaneimine and N,N,N’,N’-tetraethylguanidine .

Synthesis Analysis

The synthesis of 1,1,3,3-Tetraethylguanidine involves various methods. One such method involves the use of tetramethyl thiourea via S-methylation and amination . Other methods start from cyanogen iodide . In a study, 1,1,3,3-Tetramethylguanidine was used to induce the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs) .

Molecular Structure Analysis

The molecular weight of 1,1,3,3-Tetraethylguanidine is approximately 171.28 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 171.173547683 g/mol .

Chemical Reactions Analysis

1,1,3,3-Tetraethylguanidine has been used in various chemical reactions. For instance, it has been used in bisguanidinium-catalyzed asymmetric prenylation, propargylation, and benzylation of 3-substituted oxindoles . It has also been used in the synthesis of polysarcosine polymers .

Physical And Chemical Properties Analysis

1,1,3,3-Tetraethylguanidine has a rotatable bond count of 6 . Its topological polar surface area is 30.3 Ų . The compound has a complexity of 112 .

Scientific Research Applications

Catalytic Applications in Organic Synthesis 1,1,3,3-Tetraethylguanidine has demonstrated significant utility as a catalyst in various organic reactions, enhancing efficiency and selectivity. It acts as a highly effective catalyst for the cyanosilylation of ketones, facilitating the conversion of ketones and aldehydes to their corresponding cyanohydrin trimethylsilyl ethers with high yields under solvent-free conditions (Wang et al., 2006). This catalyst's application extends to the chemoselective deprotection of silyl and acetyl groups on acidic hydroxyl groups such as phenols and carboxylic acids, demonstrating its versatility and utility in synthetic chemistry (Oyama & Kondo, 2003).

Green Chemistry and Sustainable Processes The promotion of green chemistry principles is another significant application, where 1,1,3,3-tetraethylguanidine is used in ionic liquids as recyclable catalysts for direct aldol reactions. This approach not only achieves good chemo- and regio-selectivity but also supports the recovery and recycling of the catalyst, underscoring the environmental benefits of using 1,1,3,3-tetraethylguanidine in sustainable chemical processes (Zhu et al., 2005).

Advanced Materials and Chemical Engineering In the field of chemical engineering and materials science, 1,1,3,3-tetraethylguanidine has been explored for its role in the synthesis of propylene glycol methyl ether, showcasing its effectiveness in producing important industrial chemicals under milder conditions and with high yields. The ability to reuse the catalyst without considerable decrease in activity highlights its potential for industrial application, promoting efficiency and sustainability (Liang et al., 2010).

Tribology and Lubricant Additives Exploring the physicochemical properties and tribological performance of task-specific ionic liquids derived from 1,1,3,3-tetraethylguanidine and amino acids, research has shown promising results in friction and wear reduction, as well as anti-corrosion behavior. These findings indicate the potential of 1,1,3,3-tetraethylguanidine-based ionic liquids as noncorrosive lubricant additives, offering significant benefits in mechanical engineering and materials science (Sadanandan et al., 2020).

Mechanism of Action

Target of Action

1,1,3,3-Tetraethylguanidine, similar to its close relative 1,1,3,3-Tetramethylguanidine , is primarily used as a strong, non-nucleophilic base . Its primary targets are therefore the acidic protons in various chemical reactions.

Mode of Action

As a strong base, 1,1,3,3-Tetraethylguanidine can accept protons from other compounds in a reaction . This can lead to the formation of new bonds and the breaking of old ones, driving the reaction forward.

Biochemical Pathways

As a strong base, it can participate in a variety of reactions, such asalkylations . In these reactions, it can deprotonate a molecule, making it more reactive and allowing it to form new bonds.

Pharmacokinetics

Its relative, 1,1,3,3-tetramethylguanidine, is known to be highly water-soluble , which suggests that 1,1,3,3-Tetraethylguanidine may also be water-soluble. This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, as water-soluble compounds can be easily distributed throughout the body and excreted in the urine.

Action Environment

The action, efficacy, and stability of 1,1,3,3-Tetraethylguanidine can be influenced by various environmental factors. For instance, its basicity and reactivity can be affected by the pH of the environment. Additionally, because it is likely water-soluble , its action and distribution may be influenced by the water content of the environment.

Safety and Hazards

properties

IUPAC Name |

1,1,3,3-tetraethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-5-11(6-2)9(10)12(7-3)8-4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNROUINNEHNBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=N)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307725 | |

| Record name | N,N,N′,N′-Tetraethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13439-87-7 | |

| Record name | N,N,N′,N′-Tetraethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13439-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N′,N′-Tetraethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylsulfanyl)-1-{4-[(1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B1651726.png)

![2-(4-Nitrophenyl)-1-[3-(pyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1651727.png)

![1-methyl-6-({1-[4-(propan-2-ylsulfanyl)phenyl]ethyl}amino)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1651728.png)

![2-[4-(2-Methoxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1651731.png)

![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)

![1-(octahydro-2H-1,4-benzoxazin-4-yl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B1651735.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B1651736.png)

![2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1651738.png)